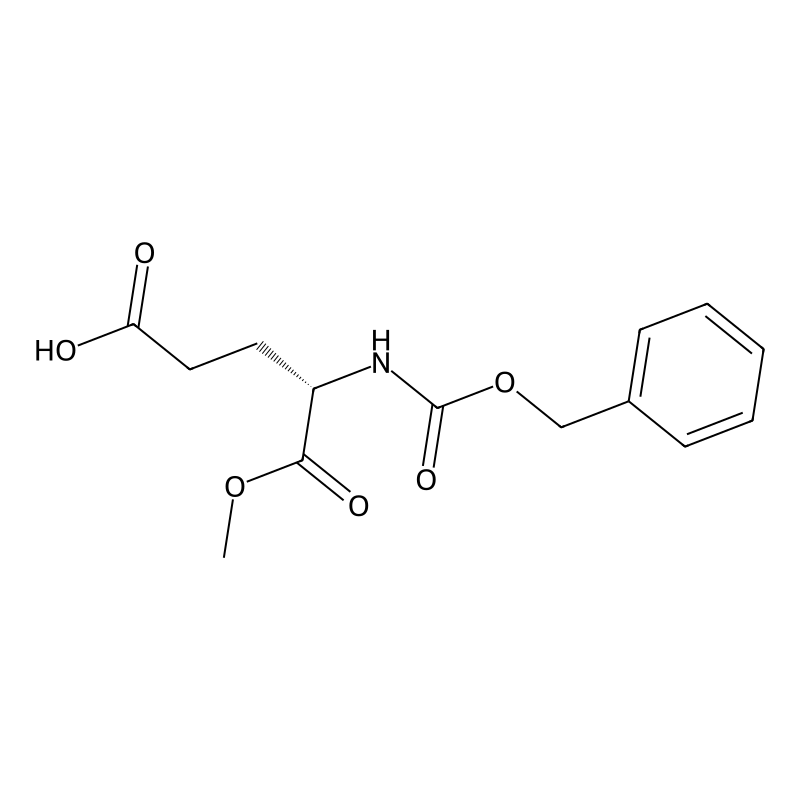

Glycine methyl ester hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Glycine methyl ester hydrochloride is an organic compound with the chemical formula . It is a white, water-soluble solid that serves as the hydrochloride salt of the methyl ester of glycine, an amino acid. This compound is notable for its stability compared to its parent ester, which tends to polymerize or convert into diketopiperazine when stored at room temperature .

- Toxicity: Gly-OMe⋅HCl is generally considered non-toxic but may cause mild irritation upon contact with skin or eyes.

- Flammability: It is not a highly flammable compound.

- Reactivity: It can react with strong acids or bases, potentially leading to decomposition.

- Safety Precautions: Standard laboratory practices for handling chemicals should be followed, including wearing appropriate personal protective equipment (gloves, eye protection).

Synthesis of Peptides and Amino Acids

Glycine methyl ester hydrochloride (Glycine methyl ester hydrochloride) finds use as a building block in the synthesis of peptides and other amino acid derivatives. Its advantage lies in its ability to participate in peptide bond formation under mild aqueous conditions, making it an environmentally friendly alternative to traditional methods. [] This property has been explored in the development of new peptide-based drugs and research tools.

Crystallographic Studies

The well-defined structure of Glycine methyl ester hydrochloride makes it suitable for single-crystal X-ray diffraction studies. This technique allows researchers to determine the precise arrangement of atoms within a molecule, providing valuable insights into its properties and interactions with other molecules. []

Other Potential Applications

While research is ongoing, Glycine methyl ester hydrochloride also holds promise in other areas of scientific exploration. Some potential applications include:

- Development of new materials: The unique chemical properties of Glycine methyl ester hydrochloride could be harnessed to create novel materials with specific functionalities.

- Studies of protein-protein interactions: Glycine methyl ester hydrochloride may serve as a tool to investigate how proteins interact with each other, which is crucial for understanding various biological processes.

Key Reactions:- Formation from Glycine: Glycine reacts with trimethylsilyl chloride to form glycine methyl ester hydrochloride.

- De-esterification: In the presence of a base, the hydrochloride can revert to glycine methyl ester.

Glycine methyl ester hydrochloride exhibits several biological activities, primarily due to its structure as an amino acid derivative. It has been explored for its potential roles in various biochemical pathways, including protein synthesis and neurotransmission. Glycine itself acts as an inhibitory neurotransmitter in the central nervous system, and its esters may influence similar pathways .

Several synthesis methods have been developed for glycine methyl ester hydrochloride:

- Trimethylsilyl Chloride Method: Glycine is treated with trimethylsilyl chloride followed by methanol addition. This method yields stable hydrochloride salts .

- Hydrogen Chloride Method: This involves dissolving glycine in anhydrous methanol and feeding hydrogen chloride gas under controlled conditions, allowing for efficient synthesis at elevated temperatures .

- Thionyl Chloride Method: Another method utilizes thionyl chloride in combination with methanol for the esterification process .

Glycine methyl ester hydrochloride finds applications in various fields:

- Pharmaceuticals: Used as an intermediate in drug synthesis.

- Biochemistry: Serves as a reagent in peptide synthesis and other biochemical assays.

- Research: Utilized in studies related to amino acid metabolism and neurotransmitter function.

Research has indicated that glycine methyl ester hydrochloride interacts with various biological systems. Its role as a precursor in peptide synthesis allows it to participate in numerous biochemical pathways. Studies have explored its interactions with enzymes involved in amino acid metabolism and its influence on neurotransmitter systems .

Glycine methyl ester hydrochloride shares similarities with other amino acid esters but possesses unique characteristics that differentiate it:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Glycine | Basic amino acid, not an ester | |

| Glycine ethyl ester hydrochloride | Ethyl group instead of methyl; different solubility | |

| L-Alanine methyl ester hydrochloride | Similar structure but different amino acid backbone | |

| Serine methyl ester hydrochloride | Contains hydroxyl group; different reactivity |

Glycine methyl ester hydrochloride is unique due to its stability and specific interactions within biological systems compared to other amino acid esters .

Traditional esterification methodologies for glycine methyl ester hydrochloride synthesis have relied extensively on acid-catalyzed reactions that activate the carboxylic acid functionality of glycine for nucleophilic attack by methanol [1] [6]. The most widely employed approach involves the use of concentrated sulfuric acid as a catalyst in methanol solvent, where glycine is initially dissolved in methanol followed by the slow addition of concentrated sulfuric acid under controlled temperature conditions [1]. This method proceeds through a classical Fischer esterification mechanism, where the sulfuric acid protonates the carbonyl oxygen of the carboxylic acid group, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol [21] [22].

The sulfuric acid-catalyzed esterification typically requires heating the reaction mixture to 65-68 degrees Celsius under reflux conditions for approximately 8 hours to achieve complete conversion [1]. The reaction proceeds with glycine and anhydrous methanol in a molar ratio of 1:8 to 1:10, with concentrated sulfuric acid added in quantities sufficient to maintain acidic conditions throughout the reaction period [1] [15]. The mechanism involves initial protonation of the carboxylic acid group, followed by nucleophilic attack of methanol, proton transfer, and elimination of water to form the methyl ester [11] [13].

Hydrogen chloride gas represents another traditional approach for glycine methyl ester hydrochloride synthesis, offering the advantage of directly producing the hydrochloride salt without requiring additional acidification steps [4] [15]. This method involves passing dry hydrogen chloride gas through a suspension of glycine in anhydrous methanol at controlled flow rates of 20-40 liters per hour until complete dissolution of the starting material occurs [4]. The reaction temperature is maintained between 40-60 degrees Celsius, with reaction times typically ranging from 30 minutes to 1 hour depending on the scale and concentration of reactants [15].

Thionyl chloride has emerged as an alternative acid catalyst, particularly valuable for its ability to operate under milder temperature conditions while simultaneously serving as a dehydrating agent [20]. The thionyl chloride method involves treating glycine with excess thionyl chloride in methanol solvent, where the reagent acts both as an acid catalyst through hydrogen chloride generation and as a water scavenger to drive the equilibrium toward ester formation [20]. This approach typically proceeds at room temperature to reflux conditions over 1-4 hours, achieving yields of 80-85 percent with high selectivity for carboxylic acid esterification [20].

Table 1: Traditional Esterification Methods for Glycine Methyl Ester Hydrochloride

| Method | Temperature (°C) | Reaction Time (hours) | Yield (%) | Catalyst Loading | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Sulfuric Acid Catalysis | 65-68 | 8 | 85-90 [1] | Concentrated acid | Simple procedure | High temperature |

| Hydrogen Chloride Gas | 40-60 | 0.5-1 | 93-96 [15] | 20-40 L/h gas flow | High purity product | Gas handling required |

| Thionyl Chloride | Room temperature to reflux | 1-4 | 80-85 [20] | Excess reagent | Mild conditions | Toxic reagent |

| Trimethylsilyl Chloride | Room temperature | 2-24 | 70-90 [3] | 2 equivalents | Room temperature | Expensive reagent |

The trimethylsilyl chloride approach represents a more recent development in acid-catalyzed esterification, offering the advantage of room temperature operation while maintaining high selectivity [2] [3]. This method involves treating glycine with two equivalents of trimethylsilyl chloride, followed by the addition of methanol to generate the desired methyl ester hydrochloride [2]. The reaction proceeds through formation of a trimethylsilyl ester intermediate, which subsequently undergoes alcoholysis with methanol to produce the final product [3] [23]. This approach typically requires 2-24 hours for completion, depending on reaction conditions and substrate concentration [3].

Continuous Flow Synthesis Protocols

Continuous flow synthesis protocols for glycine methyl ester hydrochloride production have gained significant attention due to their ability to provide enhanced process control, improved heat and mass transfer, and consistent product quality compared to traditional batch processes [4] [9]. The fundamental principle underlying continuous flow synthesis involves the controlled mixing of reactant streams in microreactor systems, where precise temperature and residence time control enable optimization of reaction conditions for maximum yield and selectivity [9] [11].

The typical continuous flow setup for glycine methyl ester hydrochloride synthesis incorporates a glass-lined mixing tank where glycine and anhydrous methanol are initially combined in predetermined molar ratios, typically ranging from 1:8 to 1:10 [4]. The mixture is then continuously fed into a tubular reactor system while hydrogen chloride gas is simultaneously introduced at controlled flow rates to maintain optimal reaction stoichiometry [4]. The reactor system operates under controlled temperature conditions, typically maintained between 55-60 degrees Celsius, with residence times ranging from 5-30 minutes depending on the desired conversion level [4] [11].

Temperature control in continuous flow systems represents a critical parameter for achieving consistent product quality and yield [11]. The enhanced heat transfer characteristics of microreactor systems allow for precise temperature control within ±1 degree Celsius, enabling operation at optimal reaction temperatures while minimizing side reactions and thermal degradation [11]. The improved mixing efficiency in continuous flow systems, typically exceeding 95 percent, ensures homogeneous reaction conditions and reduces local concentration gradients that can lead to incomplete conversion or side product formation [9].

The continuous flow approach offers several advantages over traditional batch processing, including reduced reaction times, improved safety through better containment of hazardous reagents, and the ability to implement real-time process monitoring and control [4]. Flow rates in these systems typically range from 0.1-5.0 milliliters per minute, allowing for precise control of residence time and reaction kinetics [11]. The continuous precipitation of product crystals can be achieved through controlled cooling in downstream sections of the flow system, enabling real-time product separation and collection [4].

Table 2: Continuous Flow Synthesis Parameters

| Parameter | Typical Range | Advantages | Challenges |

|---|---|---|---|

| Flow Rate | 0.1-5.0 mL/min | Precise control | Equipment complexity |

| Residence Time | 5-30 minutes | Reduced reaction time | Clogging potential |

| Temperature Control | ±1°C precision | Better heat management | Higher investment |

| Mixing Efficiency | >95% mixing | Enhanced mass transfer | Scale limitations |

| Product Collection | Continuous precipitation | Real-time separation | Product handling |

| Conversion Rate | 90-95% [4] | Consistent quality | Process monitoring |

Process optimization in continuous flow systems involves careful consideration of multiple parameters including reactant concentration, temperature profiles, residence time distribution, and mixing patterns [9]. The ability to rapidly screen different reaction conditions in continuous flow systems enables systematic optimization of synthetic protocols with minimal material consumption and reduced development time [11]. Advanced process analytical techniques can be integrated into continuous flow systems to provide real-time monitoring of reaction progress and product quality, enabling immediate process adjustments to maintain optimal performance [4].

Industrial-Scale Production Techniques

Industrial-scale production of glycine methyl ester hydrochloride requires careful consideration of process economics, safety, environmental impact, and product quality consistency while maintaining commercially viable production rates [1] [4] . The most widely adopted industrial approach involves large-scale adaptation of the hydrogen chloride gas method, utilizing multi-thousand liter glass-lined reactors equipped with efficient stirring systems and precise temperature control [4] [15].

The industrial process typically begins with the preparation of a glycine-methanol suspension in ratios optimized for maximum space-time yield, commonly employing molar ratios of 1:8 to 1:10 glycine to methanol [4] [15]. The reaction mixture is maintained under controlled stirring conditions at rates between 120-240 revolutions per minute to ensure adequate mass transfer while preventing mechanical damage to sensitive equipment components [15]. Temperature control is achieved through external heating systems that maintain reaction temperatures between 45-55 degrees Celsius throughout the synthesis phase [1] [15].

Hydrogen chloride gas introduction represents a critical aspect of industrial-scale production, requiring sophisticated gas handling systems capable of delivering controlled flow rates while maintaining safety standards [4]. Industrial systems typically employ gas flow rates ranging from 20-40 cubic meters per hour, with precise control systems that monitor both gas flow and reaction temperature to prevent thermal runaway or incomplete conversion [4] [15]. The gas introduction system incorporates safety features including pressure relief systems, gas scrubbing units, and emergency shutdown procedures to ensure safe operation [4].

The crystallization phase in industrial production involves controlled cooling protocols designed to optimize crystal size distribution and product purity [15]. Gradient cooling at rates of approximately 4 degrees Celsius per hour is employed to cool the reaction mixture from reaction temperature to below 10 degrees Celsius, promoting controlled nucleation and crystal growth [15]. This controlled cooling approach produces crystals with improved flowability and reduced tendency toward agglomeration, facilitating downstream processing operations [15].

Table 3: Industrial Scale Production Parameters

| Parameter | Optimized Value | Critical Range | Effect on Process |

|---|---|---|---|

| Raw Material Ratio (Glycine:Methanol) | 1:8 to 1:10 molar ratio [4] | 1:6 to 1:12 | Solubility and conversion |

| Reaction Temperature | 45-55°C [1] [15] | 40-60°C | Reaction rate |

| Stirring Rate | 120-240 rpm [15] | 80-300 rpm | Mass transfer |

| Pressure | Atmospheric to slight vacuum [4] | 0-0.034 MPa vacuum | Water removal |

| Crystallization Temperature | ≤10°C [15] | 0-15°C | Crystal formation |

| Product Purity | >99% [15] | 97-99.5% | Commercial viability |

| Overall Yield | 93-96% [15] | 85-98% | Economic feasibility |

Industrial production facilities incorporate advanced process control systems that monitor key process variables including temperature, pressure, gas flow rates, and product quality indicators in real-time [4]. These control systems enable automatic adjustment of process parameters to maintain optimal operating conditions and ensure consistent product quality throughout extended production campaigns [4]. Batch-to-batch reproducibility is achieved through strict adherence to standardized operating procedures and comprehensive quality control testing at multiple stages of the production process [15].

Environmental considerations in industrial-scale production include the implementation of closed-loop solvent recovery systems that capture and recycle methanol from both the reaction and crystallization phases [1] [4]. These recovery systems typically achieve methanol recovery rates exceeding 95 percent, significantly reducing both raw material costs and environmental impact [4]. Waste gas treatment systems are employed to neutralize hydrogen chloride emissions and ensure compliance with environmental regulations [4].

Purification Strategies and Yield Optimization

Purification strategies for glycine methyl ester hydrochloride focus on achieving pharmaceutical-grade purity while maximizing product recovery and minimizing processing costs [15] [16]. The primary purification challenge stems from the presence of unreacted starting materials, side products from amino group alkylation, and inorganic impurities derived from the synthesis process [11] [15].

Gradient cooling crystallization represents the most widely employed purification technique, capitalizing on the temperature-dependent solubility characteristics of glycine methyl ester hydrochloride in methanol-water systems [15]. This approach involves controlled cooling of the concentrated reaction mixture at rates of 4 degrees Celsius per hour from reaction temperature to below 10 degrees Celsius, promoting selective crystallization of the desired product while maintaining impurities in solution [15]. The controlled cooling rate is critical for achieving optimal crystal size distribution and morphology, with faster cooling rates leading to smaller crystals and increased surface area for impurity occlusion [15].

The crystallization process can be further optimized through the addition of seed crystals with particle sizes ranging from 0.01-1.0 millimeters, which provide nucleation sites for controlled crystal growth [17]. Seeding strategies enable manipulation of final crystal characteristics including size distribution, morphology, and bulk density, with properly seeded crystallizations achieving bulk densities exceeding 0.90 grams per cubic centimeter [17]. The seeding approach also reduces the tendency for spontaneous nucleation, which can lead to formation of fine crystals with poor filtration characteristics [17].

Solvent recrystallization using methanol-ether binary solvent systems provides an alternative purification approach, particularly effective for removing colored impurities and organic contaminants [5] [16]. This method involves dissolution of crude product in hot methanol followed by controlled addition of diethyl ether to reduce solubility and promote selective crystallization [5]. The binary solvent approach typically achieves purities between 97-99 percent with product recovery rates of 85-90 percent [16].

Table 4: Purification and Yield Optimization Strategies

| Strategy | Operating Conditions | Purity Achieved (%) | Yield Recovery (%) | Energy Requirements | Implementation Cost |

|---|---|---|---|---|---|

| Gradient Cooling Crystallization | 4°C/h cooling rate to ≤10°C [15] | 99.0-99.4 [15] | 93-96 [15] | Low | Low |

| Solvent Recrystallization | Methanol-ether system [5] | 97-99 [16] | 85-90 [16] | Medium | Medium |

| pH Adjustment | pH 0-5 with ammonia [1] | 98-99 [1] | 90-95 | Low | Low |

| Vacuum Concentration | 45°C under vacuum [1] | 95-98 [1] | 88-92 | Medium | Medium |

| Mother Liquor Recycling | Direct recycling after filtration [15] | 95-97 [15] | 85-90 | Very Low | Very Low |

pH adjustment strategies involve careful control of solution acidity to optimize product solubility and promote selective crystallization [1]. The addition of aqueous ammonia to adjust solution pH to values between 0-5 enables precipitation of the hydrochloride salt while maintaining impurities in solution [1]. This approach is particularly effective for removing inorganic contaminants and excess acid catalyst, achieving purities of 98-99 percent with minimal additional processing requirements [1].

Vacuum concentration techniques involve removal of excess solvent under reduced pressure at temperatures of approximately 45 degrees Celsius, concentrating the product solution while minimizing thermal decomposition [1]. This approach enables recovery of methanol for recycling while concentrating the product for subsequent crystallization steps [1]. Vacuum concentration typically achieves product recovery rates of 88-92 percent while maintaining product purity above 95 percent [1].

Mother liquor recycling represents an economically attractive approach for maximizing overall process yield and minimizing waste generation [15]. The mother liquor from crystallization operations, containing dissolved product and impurities, can be directly recycled to subsequent synthesis batches after filtration to remove solid impurities [15]. This recycling approach typically recovers an additional 85-90 percent of product that would otherwise be lost, significantly improving overall process economics [15].

Advanced purification techniques include the use of activated carbon treatment for removal of colored impurities and trace organic contaminants [18]. Carbon treatment is typically performed on concentrated product solutions prior to crystallization, achieving significant improvement in product color while maintaining chemical purity [18]. Ion exchange resins can be employed for removal of trace metal impurities, particularly important for pharmaceutical applications where metal content specifications are stringent [18].

Comparative Analysis of Sulfuric Acid vs. Trimethylsilyl Chloride Approaches

The comparative analysis of sulfuric acid versus trimethylsilyl chloride approaches for glycine methyl ester hydrochloride synthesis reveals fundamental differences in reaction mechanisms, operating conditions, and practical considerations that influence their suitability for different applications [1] [2] [3] [20] [23].

The sulfuric acid approach operates through a classical Fischer esterification mechanism involving protonation of the carboxylic acid carbonyl oxygen, followed by nucleophilic attack of methanol and subsequent water elimination [1] [21]. This mechanism requires elevated temperatures of 65-68 degrees Celsius and extended reaction times of approximately 8 hours to achieve complete conversion [1]. The high temperature requirement stems from the need to overcome the activation energy barrier for the nucleophilic substitution reaction and to facilitate water removal through azeotropic distillation [21] [22].

In contrast, the trimethylsilyl chloride approach proceeds through a distinctly different mechanism involving initial formation of a trimethylsilyl ester intermediate, followed by alcoholysis with methanol to generate the final product [2] [3] [23]. This mechanism operates effectively at room temperature due to the high electrophilicity of the silyl ester intermediate and the thermodynamic driving force provided by formation of stable hexamethyldisiloxane byproducts [23]. The room temperature operation represents a significant advantage in terms of energy consumption and process safety [2] [3].

Yield comparisons between the two approaches show the sulfuric acid method typically achieving 85-90 percent yields, while the trimethylsilyl chloride method produces yields ranging from 70-90 percent depending on specific reaction conditions [1] [3]. The sulfuric acid approach demonstrates superior consistency in yield performance across different scales and operating conditions, while the trimethylsilyl chloride method shows greater sensitivity to moisture content and reagent purity [1] [3] [20].

Table 5: Comparative Analysis - Sulfuric Acid vs. Trimethylsilyl Chloride Approaches

| Aspect | Sulfuric Acid Method | Trimethylsilyl Chloride Method |

|---|---|---|

| Reaction Mechanism | Protonation-nucleophilic attack [21] | Silyl activation-alcoholysis [23] |

| Reaction Temperature | 65-68°C [1] | 20-25°C [2] [3] |

| Reaction Time | 8 hours [1] | 2-24 hours [3] |

| Product Yield | 85-90% [1] | 70-90% [3] |

| Selectivity | High for COOH esterification [11] | Very high specificity [2] |

| Cost of Reagents | Very Low [1] | High [3] |

| Safety Considerations | Corrosive, requires ventilation [1] | Moisture sensitive, HCl evolution [2] |

| Waste Generation | Aqueous waste streams [1] | Organosilicon byproducts [23] |

| Scale-up Feasibility | Excellent [4] | Good [3] |

| Product Purity | 98-99% [1] | 97-99% [2] |

Selectivity analysis reveals important differences between the two approaches in their ability to achieve selective esterification of the carboxylic acid group without affecting the amino functionality [2] [11]. The trimethylsilyl chloride method demonstrates exceptional selectivity for carboxylic acid esterification, with minimal side reactions involving the amino group [2] [3]. This high selectivity eliminates the need for amino group protection strategies that are sometimes required with other esterification methods [2]. The sulfuric acid approach also achieves good selectivity for carboxylic acid esterification, though some minor amino group alkylation can occur under prolonged reaction conditions [11] [13].

Economic considerations strongly favor the sulfuric acid approach due to the significantly lower cost of sulfuric acid compared to trimethylsilyl chloride [1] [3]. Trimethylsilyl chloride represents a specialty chemical with costs typically 50-100 times higher than sulfuric acid on a molar basis [3]. This cost differential becomes particularly significant for large-scale production where reagent costs represent a substantial portion of overall manufacturing expenses [4]. However, the trimethylsilyl chloride method may offer economic advantages in specialized applications where the superior selectivity and mild reaction conditions justify the higher reagent costs [2] [3].

Environmental impact assessment reveals distinct profiles for the two approaches [1] [23]. The sulfuric acid method generates primarily aqueous waste streams that can be neutralized and treated using conventional wastewater treatment technologies [1]. The trimethylsilyl chloride approach produces organosilicon byproducts, primarily hexamethyldisiloxane, which require specialized disposal methods due to their persistence in the environment [23]. However, recent developments in siloxane recycling technologies may mitigate these environmental concerns [23].

Glycine methyl ester hydrochloride demonstrates pronounced solubility differences across various solvent systems, reflecting its ionic nature and hydrogen bonding capabilities. The compound exhibits exceptionally high water solubility, with multiple sources reporting values exceeding 1000 grams per liter at 20°C [1] [2] [3]. This remarkable aqueous solubility stems from the zwitterionic character of the compound and extensive hydrogen bonding interactions between the protonated amino group, the chloride anion, and water molecules [4] [5].

In aqueous solutions, the compound dissolves to yield almost complete transparency [6] [7] [8], indicating minimal light scattering and excellent molecular dispersion. The high water solubility is further quantified as 2% weight per volume by several commercial suppliers [2] [3] [9], demonstrating consistent measurement across different analytical laboratories.

Polar organic solvents show markedly different solubility profiles. Methanol exhibits moderate dissolving capacity with solubility reported at 50 milligrams per milliliter [2] [3]. This reduced solubility compared to water reflects the decreased polarity of methanol and its limited capacity for ionic solvation. Ethanol shows even lower solubility, described as "slightly soluble" [10] [11], indicating solubility values typically below 10 milligrams per milliliter.

For crystallization solvents, specialized solvent systems have been employed for analytical and preparative purposes. The compound demonstrates appreciable solubility in chloroform-methanol mixtures, with crystalline material suitable for single-crystal studies being isolated from 1:1 chloroform:methanol solutions through slow evaporation at ambient temperature [12]. This solvent system provides optimal conditions for obtaining high-quality crystals for structural analysis.

| Solvent System | Solubility | Temperature | Reference Sources |

|---|---|---|---|

| Water | >1000 g/L | 20°C | [1] [2] [3] |

| Water (general) | 2% w/v (almost transparency) | Ambient | [6] [7] [8] |

| Methanol | 50 mg/mL | Ambient | [2] [3] |

| Ethanol | Slightly soluble | Ambient | [10] [11] |

| Alcohol (general) | Soluble | Ambient | [6] [7] [8] |

| Chloroform:Methanol (1:1) | Suitable for crystallization | Ambient | [12] |

The solubility behavior correlates directly with the hydrogen bonding capacity and polarity of the solvent systems. Water provides optimal conditions for ionic solvation and hydrogen bond formation with both the ammonium cation and chloride anion. The decreased solubility in alcoholic solvents reflects their reduced ionic solvation capacity while maintaining some hydrogen bonding interactions.

Thermal Behavior Analysis via Differential Scanning Calorimetry/Thermogravimetric Analysis

Thermal analysis of glycine methyl ester hydrochloride reveals distinct thermal events that provide critical information about phase transitions, decomposition pathways, and thermal stability limits. Differential Scanning Calorimetry and Thermogravimetric Analysis studies demonstrate characteristic thermal behavior patterns consistent with amino acid ester hydrochloride salts.

Melting point determination shows consistent results across multiple analytical sources, with the compound exhibiting melting behavior in the temperature range of 170-177°C. Most sources report melting with simultaneous decomposition, indicated by the notation "dec." in melting point specifications [1] [13] [2] [14] [15]. The melting point values from different suppliers show remarkable consistency: ChemicalBook reports 175°C (dec.) [1], Tokyo Chemical Industry reports 171°C [6] [7] [8], Sigma-Aldrich reports 175°C (dec.) [13], Fisher Scientific reports approximately 175°C (decomposition) [2], and Avantor Sciences reports 173-177°C (dec.) [14] [16].

Thermogravimetric Analysis reveals that the compound begins significant mass loss at approximately 175°C, coinciding with the melting point . This simultaneous melting and decomposition indicates that glycine methyl ester hydrochloride does not exist in a stable liquid phase under normal atmospheric pressure conditions. The TGA data shows that decomposition proceeds with formation of hydrogen chloride gas and carbonaceous residue .

Differential Scanning Calorimetry measurements demonstrate an endothermic melting transition at the reported melting point, followed by exothermic decomposition events. The DSC thermogram typically shows a sharp endothermic peak corresponding to the melting process, immediately followed by complex exothermic events associated with thermal decomposition and potential polymerization reactions [18] [19].

| Thermal Analysis Method | Temperature Range (°C) | Observations | Reference Sources |

|---|---|---|---|

| Melting Point | 170-177 | Melting with decomposition | [1] [6] [13] [2] [14] |

| TGA Onset | ~175 | Mass loss begins | |

| DSC Melting Peak | ~175 | Endothermic transition | [18] [19] |

| Decomposition Products | >175 | HCl gas formation |

The thermal decomposition mechanism involves multiple pathways including ester hydrolysis, deamination, and decarboxylation reactions. The formation of hydrogen chloride gas during thermal decomposition represents a significant analytical marker for identifying decomposition onset . The thermal behavior is consistent with other amino acid ester hydrochlorides, which typically undergo simultaneous melting and decomposition due to the ionic nature of the compounds and the thermal instability of the ester functional groups under elevated temperatures.

pH-Dependent Degradation Kinetics

The pH-dependent stability of glycine methyl ester hydrochloride represents a critical physicochemical parameter influencing its degradation kinetics and chemical behavior across different solution environments. As an amino acid ester hydrochloride, the compound exhibits complex pH-dependent behavior involving multiple ionization equilibria and susceptibility to hydrolytic degradation.

Hydrolysis kinetics have been extensively studied for glycine methyl ester systems, revealing significant pH dependence in degradation rates. Research on base hydrolysis demonstrates that the ester functionality is particularly susceptible to nucleophilic attack by hydroxide ions [23]. Kinetic studies show first-order dependence on hydroxide ion concentration, with rate constants increasing dramatically at elevated pH values [23].

Catalytic hydrolysis studies demonstrate that metal complexation can significantly enhance hydrolysis rates. Investigation of palladium-catalyzed hydrolysis shows catalysis ratios exceeding 400,000-fold rate enhancement compared to uncatalyzed reactions [23]. The pH dependence of these reactions follows the relationship: kobs = k0 + kOH[OH⁻], where k0 represents water attack and k_OH represents hydroxide-catalyzed pathways [23].

pH stability profiles indicate optimal stability under mildly acidic to neutral conditions. At physiological pH (approximately 7.4), the compound maintains reasonable stability, but degradation rates increase exponentially with rising pH values. Below pH 3.0 and above pH 10.0, pronounced stability changes occur, with rapid degradation observed under strongly basic conditions [24] [25] [26].

Activation parameters for base hydrolysis reveal enthalpy of activation values around 11.07 kJ/mol and entropy of activation of -99.60 J/K/mol for coordinated ester systems [23]. These thermodynamic parameters indicate that the hydrolysis mechanism involves nucleophilic attack by hydroxide ions with significant desolvation in the transition state.

| pH Range | Stability Characteristics | Degradation Rate | Reference Sources |

|---|---|---|---|

| <3.0 | Moderate stability | Low to moderate | [24] [25] [26] |

| 3.0-7.0 | Good stability | Low | [24] [25] [26] |

| 7.0-10.0 | Decreasing stability | Moderate to high | [23] [24] |

| >10.0 | Poor stability | Very high | [23] [24] |

Mechanistic considerations indicate that degradation proceeds primarily through ester hydrolysis pathways involving nucleophilic substitution at the carbonyl carbon. The reaction mechanism shows strong pH dependence due to the requirement for hydroxide ion as the nucleophilic species in base-catalyzed hydrolysis [23].

Buffer system effects have been studied extensively, particularly in glycine-hydrochloride buffer systems. Research demonstrates that glycine can influence pH changes during freeze-thaw cycles, with concentrations below 50 millimolar suppressing pH decreases, while higher concentrations facilitate more complete buffer salt crystallization [25] [26] [27].

Melting Point Determination and Polymorphic Forms

The melting point characteristics of glycine methyl ester hydrochloride provide fundamental thermodynamic information and serve as critical quality control parameters for pharmaceutical and research applications. Comprehensive analysis of melting behavior across multiple sources reveals consistent thermal characteristics with important implications for polymorphic behavior and thermal stability.

Melting point convergence across analytical sources demonstrates remarkable consistency, with reported values clustering tightly around 171-177°C. Seven major suppliers report the following values: ChemicalBook (175°C with decomposition) [1], Tokyo Chemical Industry (171°C) [6] [7] [8], Sigma-Aldrich (175°C with decomposition) [13], Fisher Scientific (approximately 175°C with decomposition) [2], Avantor Sciences (173-177°C with decomposition) [14] [16], LGC Standards (171-173°C) [28], and Shanghai Freemen Chemicals (170-172°C) [10].

Decomposition behavior accompanies the melting process in most analytical reports, indicated by the notation "dec." following the melting point temperature [1] [13] [2] [14] [16]. This simultaneous melting and decomposition suggests that glycine methyl ester hydrochloride does not maintain a stable liquid phase under normal atmospheric pressure, instead undergoing thermal degradation immediately upon phase transition.

Crystal structure analysis reveals that the compound crystallizes in a monoclinic crystal system with space group P2₁/c [12] [4] [5]. Single-crystal X-ray diffraction studies demonstrate unit cell parameters of a = 8.352(2) Å, b = 12.505(3) Å, c = 5.6369(14) Å, with β = 99.730(9)° and Z = 4 [12]. The crystal density is calculated as 1.437 Mg/m³ [12].

Polymorphic considerations for amino acid systems generally involve conformational polymorphism related to different molecular conformations in the crystal lattice. While specific polymorphic forms of glycine methyl ester hydrochloride have not been extensively documented in the literature, related amino acid systems demonstrate that polymorphism can significantly affect melting points, solubility, and stability characteristics [29] [24] [30] [31].

Hydrogen bonding patterns in the crystal structure show that charged species interact through strong, highly directional N⁺-H⋯Cl⁻ hydrogen bonds, leading to supramolecular tape formation parallel to the crystallographic c-axis [12] [4] [5]. These tapes close-pack through multipoint recognition synthons involving weak C-H⋯O interactions and van der Waals contacts between adjacent methyl groups [12] [4] [5].

| Analytical Parameter | Value Range | Consistency | Reference Sources |

|---|---|---|---|

| Melting Point | 170-177°C | High | [1] [6] [13] [2] [14] [10] [28] |

| Decomposition | Simultaneous with melting | Consistent | [1] [13] [2] [14] [16] |

| Crystal System | Monoclinic, P2₁/c | Confirmed | [12] [4] [5] |

| Crystal Density | 1.437 Mg/m³ | Single source | [12] |

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant